

miltefosine molecular targets phosphatidylcholine synthesis

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Compound Focus: Miltefosine

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Molecular Targets and Biological Impacts

Target / Process	Biological Impact	Parasite Species Studied
Intracellular Ca ²⁺ Homeostasis	Broad disruption of intracellular Ca ²⁺ signaling, leading to cell death [1] [2].	<i>L. donovani</i> , <i>T. cruzi</i>
Sphingosine-activated Plasma Membrane Ca ²⁺ Channel	Channel activation causes a rapid increase in intracellular Ca ²⁺ ; effect is only partially blocked by human channel antagonists [3] [4].	<i>L. donovani</i>
Acidocalcisomes	Induces rapid alkalinization of these organelles, impairing their function in Ca ²⁺ and polyphosphate storage [3] [4].	<i>L. donovani</i>
Mitochondrial Function	Inhibits cytochrome c oxidase, reducing oxygen consumption and ATP levels [1] [4].	<i>L. donovani</i>
Phosphatidylcholine (PC) Biosynthesis	Inhibits PC synthesis, leading to unbalanced phospholipid levels and disrupted membrane architecture [1] [5] [4].	<i>L. donovani</i> , <i>T. cruzi</i>

Target / Process	Biological Impact	Parasite Species Studied
Phosphoethanolamine Methyltransferase (PMT)	Directly inhibits this enzyme, which is critical for the PE methylation pathway of PC synthesis in some parasites [6].	<i>P. falciparum</i>

Experimental Evidence for Key Targets

The following table summarizes the quantitative data and methodologies from pivotal studies confirming **miltefosine's** mechanisms of action.

Mechanism / Target	Key Experimental Findings	Experimental Methodology
Ca ²⁺ Influx via Plasma Membrane Channel	≥4 μM miltefosine induced a rapid increase in [Ca ²⁺] _i ; pre-activation with sphingosine (10 μM) abolished further miltefosine effect, suggesting a shared pathway [3] [4].	Fura-2-loaded <i>L. donovani</i> promastigotes; real-time fluorescence measurement of intracellular Ca ²⁺ [4].
Disruption of Acidocalcisomes	Miltefosine induced rapid alkalization of acidocalcisomes, measured by Acridine Orange fluorescence [3].	Fluorometry using Acridine Orange, a dye that accumulates in acidic compartments [3].
Inhibition of Phosphatidylcholine Synthesis	In <i>L. donovani</i> , miltefosine exposure decreased PC and increased phosphatidylethanolamine (PE) concentration [4].	Metabolic labeling and analysis of phospholipid composition (e.g., TLC, radiolabeling) [4].
Inhibition of PfPMT Enzyme	PfPMT activity was inhibited by miltefosine and by its product, phosphocholine [6].	<i>In vitro</i> enzymatic assays with recombinant PfPMT and radiolabeled substrate (phosphoethanolamine) [6].

Pathways and Mechanisms of Action

The following diagram synthesizes the primary molecular interactions and downstream effects of **miltefosine** in susceptible parasites, illustrating how its multi-target action leads to cell death.

Miltefosine's multi-target mechanism disrupts Ca^{2+} homeostasis, energy production, and membrane integrity, leading to parasite death.

Key Experimental Protocols

The foundational knowledge of **miltefosine's** action comes from several key experimental approaches.

1. Measuring Intracellular Ca^{2+} Fluxes

- **Objective:** To quantify changes in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) in real-time following **miltefosine** exposure.
- **Workflow:**
 - **Cell Loading:** Parasites (e.g., *L. donovani* promastigotes) are loaded with a ratiometric fluorescent Ca^{2+} indicator like Fura-2 AM.
 - **Baseline Recording:** Fluorescence is measured in a spectrofluorometer to establish a baseline $[\text{Ca}^{2+}]_i$.
 - **Drug Application:** **Miltefosine** is added to the cell suspension.
 - **Data Acquisition:** Fluorescence changes are recorded, and the $[\text{Ca}^{2+}]_i$ is calculated from the ratio of emissions. Pharmacological agents like sphingosine or nifedipine can be added before or after **miltefosine** to probe channel identity [3] [4].

2. Assessing Phospholipid Biosynthesis Inhibition

- **Objective:** To determine the effect of **miltefosine** on phosphatidylcholine (PC) levels.
- **Workflow:**
 - **Parasite Culture & Treatment:** Parasites are grown in culture and treated with **miltefosine**.
 - **Lipid Extraction:** Total lipids are extracted from control and treated cells using a chloroform-methanol mixture (e.g., Bligh and Dyer method).
 - **Separation & Analysis:** Phospholipids are separated by thin-layer chromatography (TLC). The PC spots are identified using standards.
 - **Quantification:** The PC is quantified, for example, by scraping the TLC spots and measuring the phosphorus content, or by using radiolabeled precursors (e.g., ^{14}C -choline) incorporated into PC [5] [4].

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